Petunidin 3-glucoside is a naturally occurring anthocyanin belonging to the flavonoid family of polyphenols. It is a glycoside, meaning it consists of a sugar molecule (glucose) attached to a non-sugar molecule (aglycone). In this case, the aglycone is petunidin, a type of anthocyanidin that contributes to the red, purple, or blue hues observed in many fruits and flowers. [, , , ]
Petunidin 3-monoglucoside can be isolated from sources such as grape skins, blueberries, and eggplants. It belongs to the broader class of anthocyanins, which are known for their antioxidant properties and role in plant defense mechanisms. The chemical structure of petunidin 3-monoglucoside allows it to exhibit various biological activities, making it a subject of interest in nutritional and pharmacological research.
The synthesis of petunidin 3-monoglucoside can be achieved through several methods:
The molecular formula of petunidin 3-monoglucoside is , with a molecular weight of approximately 514.9 g/mol. The structure consists of a flavylium core connected to a glucose moiety through an ether bond at the 3-position. Key structural features include:
Petunidin 3-monoglucoside participates in various chemical reactions typical for anthocyanins:
These reactions are significant in understanding its stability during food processing and storage.
The mechanism of action of petunidin 3-monoglucoside primarily involves its antioxidant properties:
Research indicates that these mechanisms play a role in reducing oxidative stress-related diseases.
Petunidin 3-monoglucoside exhibits several notable physical and chemical properties:
Petunidin 3-monoglucoside has several scientific applications:
Petunidin 3-monoglucoside (Pt3G) is an O-methylated anthocyanidin glycoside belonging to the flavonoid subclass of polyphenolic compounds. Its systematic IUPAC name is (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride, reflecting its complex stereochemistry and ionic nature [4] [9]. The molecular formula is C₂₂H₂₃O₁₂⁺ for the cationic flavylium form, with chloride (Cl⁻) as the typical counterion, resulting in a molecular weight of 514.86 g/mol for the chloride salt [8] [9]. Structurally, Pt3G consists of:
Table 1: Key Structural Identifiers of Petunidin 3-Monoglucoside
Property | Value/Description |
---|---|
Chemical Formula | C₂₂H₂₃O₁₂Cl (chloride salt) |
Molecular Weight | 514.86 g/mol |
CAS Number (chloride) | 6988-81-4 |
Glycosylation Site | C-3 position of anthocyanidin core |
B-Ring Substitution | 3',4'-dihydroxy; 5'-methoxy |
Spectroscopic techniques provide definitive identification and structural elucidation of Pt3G:
UV-Vis Spectroscopy: Pt3G exhibits characteristic pH-dependent absorption shifts. In acidic conditions (pH < 3), the flavylium cation dominates, showing λₘₐₓ at 520–530 nm (red hue). As pH increases, quinoidal bases form, shifting λₘₐₓ to ~570 nm (violet) at neutral pH and >600 nm (blue) under alkaline conditions. The intensity of the visible band correlates with chromophore stability [4] [7] [9].
Mass Spectrometry (MS): LC-MS analysis reveals a protonated molecular ion [M]⁺ at m/z 479.1 (aglycone + glucose without counterion) and fragment ions at m/z 317.0 (petunidin aglycone after glucoside loss) and m/z 302.9 (demethylation product). Acylated derivatives (e.g., malonylated forms) show higher m/z values [6] [8].
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm glycosylation and methylation sites. Key signals include:
Table 2: Key Spectroscopic Signatures of Petunidin 3-Monoglucoside
Technique | Conditions | Key Signals | Interpretation |
---|---|---|---|
UV-Vis | pH 1.0 | λₘₐₓ 520–530 nm | Flavylium cation dominance |
UV-Vis | pH 7.0 | λₘₐₓ ~570 nm | Quinoidal base formation |
ESI-MS | Positive mode | [M]⁺ m/z 479.1; MS²: 317.0, 302.9 | Molecular ion; aglycone fragments |
¹H NMR (DMSO-d₆) | 500 MHz | δ 9.0 (H-4), 7.8 (H-2'), 5.2 (H-1'') | Flavylium core; glucose linkage |
Pt3G displays distinct solubility, stability, and acid-base properties critical to its biological function:
Solubility: Highly soluble in polar solvents (water, methanol, ethanol) due to its glycosidic moiety and ionic nature. Insoluble in non-polar solvents (hexane, chloroform) [9].
Stability: Degrades under thermal stress (>40°C), UV exposure, and neutral/alkaline pH. Hydrolysis of the glycosidic bond releases the less stable petunidin aglycone. Acylation (e.g., with malonic or p-coumaric acid) significantly enhances stability by impeding nucleophilic water attack on the flavylium cation [3] [6] [9]. Storage recommendations include darkness and temperatures below -5°C to preserve integrity [9].
Acid-Base Equilibria (pKa): Pt3G undergoes pH-dependent structural transformations:
Pt3G differs from related anthocyanins in methylation patterns, glycosylation, and stability:
Methylation Status: Pt3G contains a single methoxy group at the B-ring 5'-position, positioning it between cyanidin (no methylation) and malvidin (dimethoxy). This moderately enhances its stability and shifts its λₘₐₓ compared to cyanidin-3-glucoside (C3G) [3] [7].
Glycosylation Impact: The C-3 glucoside increases water solubility and steric hindrance versus the aglycone. However, Pt3G’s in vitro tyrosinase inhibitory activity (IC₅₀ 10.3 μM) exceeds delphinidin-3-galactoside (41.3 μM) due to optimal B-ring hydroxyl/methoxy orientation for enzyme binding [10].
Stability Parameters: Non-acylated Pt3G is less stable than acylated derivatives (e.g., petunidin-3-(6''-malonylglucoside)) or polyacylated structures like petanin. Acylation reduces hydration susceptibility, doubling half-life in neutral media [3] [6] [7].
Table 3: Comparative Features of Major Anthocyanidin 3-Glucosides
Anthocyanin | B-Ring Substitution | Methylation | λₘₐₓ (pH 1, nm) | Relative Stability | Notable Sources |
---|---|---|---|---|---|
Cyanidin-3-glucoside | 3',4'-dihydroxy | None | 515–520 | Low | Blackberry, Cherry |
Petunidin-3-glucoside | 3',4'-dihydroxy-5'-methoxy | Mono | 520–530 | Moderate | Purple Grapes, Lycium ruthenicum |
Malvidin-3-glucoside | 3',5'-dimethoxy-4'-hydroxy | Di | 530–540 | High | Red Wine, Blueberries |
Delphinidin-3-glucoside | 3',4',5'-trihydroxy | None | 510–515 | Low | Eggplant, Cranberry |
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